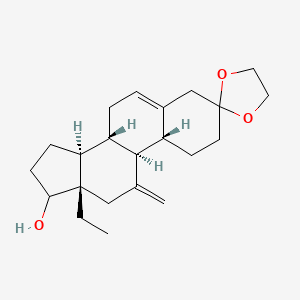
13-ethyl-17-hydroxy-11-methylene-Gon-5-en-3-one cyclic 1,2-ethanediyl acetal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13-ethyl-17-hydroxy-11-methylene-Gon-5-en-3-one cyclic 1,2-ethanediyl acetal is a synthetic steroidal compound. . This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 13-ethyl-17-hydroxy-11-methylene-Gon-5-en-3-one cyclic 1,2-ethanediyl acetal involves multiple steps. One of the key intermediates in its synthesis is 13-ethyl-gon-4-en-3,17-dione. This intermediate can be hydroxylated at the 15α position using Penicillium raistrickii-mediated biotransformation . The final step involves the formation of the cyclic 1,2-ethanediyl acetal.
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the synthesis typically involves standard organic chemistry techniques, including protection and deprotection of functional groups, oxidation, and acetal formation.
Analyse Des Réactions Chimiques
Types of Reactions
13-ethyl-17-hydroxy-11-methylene-Gon-5-en-3-one cyclic 1,2-ethanediyl acetal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the methylene and hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Applications De Recherche Scientifique
13-ethyl-17-hydroxy-11-methylene-Gon-5-en-3-one cyclic 1,2-ethanediyl acetal is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of other steroidal compounds.
Biology: The compound is used in studies related to hormone activity and receptor binding.
Medicine: It is investigated for its potential use in developing new pharmaceuticals.
Industry: The compound is used in the production of certain pharmaceuticals and as a research reagent.
Mécanisme D'action
The mechanism of action of 13-ethyl-17-hydroxy-11-methylene-Gon-5-en-3-one cyclic 1,2-ethanediyl acetal involves its interaction with steroid hormone receptors. The compound binds to these receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Desogestrel: A progestogen with low androgenic potency.
13-ethyl-gon-4-en-3,17-dione: An intermediate in the synthesis of the compound.
Uniqueness
13-ethyl-17-hydroxy-11-methylene-Gon-5-en-3-one cyclic 1,2-ethanediyl acetal is unique due to its specific structure, which includes the cyclic 1,2-ethanediyl acetal moiety. This structural feature distinguishes it from other similar steroidal compounds and contributes to its unique chemical and biological properties.
Propriétés
Formule moléculaire |
C22H32O3 |
|---|---|
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
(8S,9S,10R,13S,14S)-13-ethyl-11-methylidenespiro[1,2,4,7,8,9,10,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol |
InChI |
InChI=1S/C22H32O3/c1-3-21-12-14(2)20-16-8-9-22(24-10-11-25-22)13-15(16)4-5-17(20)18(21)6-7-19(21)23/h4,16-20,23H,2-3,5-13H2,1H3/t16-,17-,18-,19?,20+,21-/m0/s1 |
Clé InChI |
QUCNIXWUPWLEOT-YVZVBKOOSA-N |
SMILES isomérique |
CC[C@]12CC(=C)[C@@H]3[C@H]4CCC5(CC4=CC[C@H]3[C@@H]1CCC2O)OCCO5 |
SMILES canonique |
CCC12CC(=C)C3C4CCC5(CC4=CCC3C1CCC2O)OCCO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1h-indole-5-carbonitrile](/img/structure/B15293305.png)
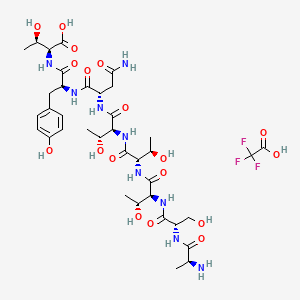
![Methyl 4-[(6-methylpyridin-2-yl)oxy]benzoate](/img/structure/B15293329.png)
![[(2R)-2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]carbamoyl]-4,4-diphenylbutyl]-[(1R)-1-amino-3-phenylpropyl]phosphinic acid](/img/structure/B15293330.png)
![(Z)-N'-hydroxy-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanimidamide](/img/structure/B15293335.png)

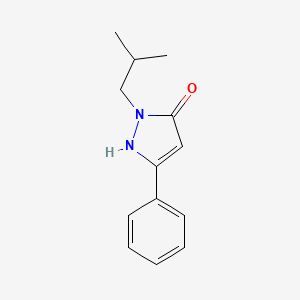
![4-[2-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)-2-oxiranyl]benzoic acid](/img/structure/B15293361.png)
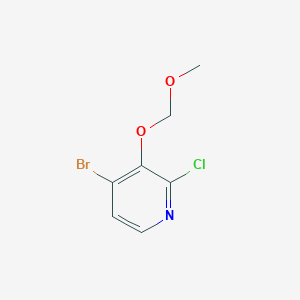
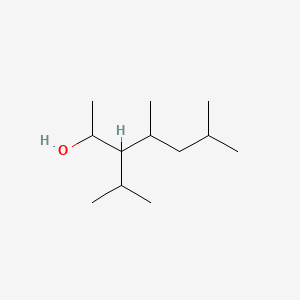
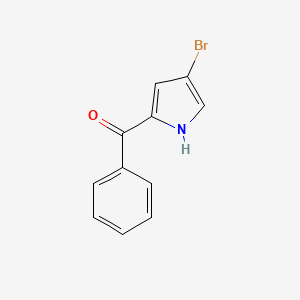
![N-[9-[(2S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15293394.png)
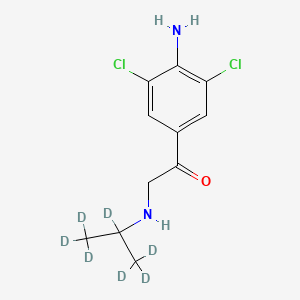
![(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin, Hydrochloride](/img/structure/B15293404.png)
